4-Chloro-2-(4-methoxyphenyl)pyrimidine
Overview
Description
4-Chloro-2-(4-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-methoxyphenyl group at the 2-position.
Mechanism of Action
- Specifically, it interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- Anti-Neuroinflammatory Activity : The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions inhibit the expression of inflammatory mediators such as interleukin-2 and interleukin-8 . Additionally, this compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . These interactions highlight its potential as an anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of endoplasmic reticulum chaperone binding immunoglobulin protein and apoptosis marker cleaved caspase-3 in human neuronal cells . This reduction suggests a neuroprotective effect, potentially beneficial in treating neurodegenerative diseases. Furthermore, this compound modulates cell signaling pathways by inhibiting the NF-κB inflammatory pathway, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the NF-κB inflammatory pathway by interacting with active residues of NF-κB proteins . This inhibition leads to a decrease in the production of inflammatory mediators. Additionally, this compound reduces endoplasmic reticulum stress and apoptosis by inhibiting the expression of the endoplasmic reticulum chaperone binding immunoglobulin protein and cleaved caspase-3 . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for sustained inhibition of inflammatory mediators . Long-term exposure to the compound has demonstrated consistent anti-inflammatory and neuroprotective effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, including cellular stress and apoptosis . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux by modulating the activity of enzymes involved in the NF-κB inflammatory pathway . Additionally, the compound affects metabolite levels by inhibiting the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . These interactions underscore its role in regulating metabolic processes related to inflammation and neuroprotection.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in target tissues, where it exerts its effects . Its localization and accumulation are influenced by interactions with transporters and binding proteins, ensuring its effective distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of this compound ensures its precise action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or DMF at temperatures ranging from 50-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
4-Chloro-2-(4-methoxyphenyl)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESIOWFOXFWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394433 | |
Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-54-6 | |
Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.